Jak-stat-IN-1
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Overview
Description
Jak-stat-IN-1 is a small molecule inhibitor that targets the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for various cellular processes, including immune response, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is associated with numerous diseases, such as cancers, autoimmune disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-stat-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various halides, amines, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Jak-stat-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: This compound can participate in substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized analogs .
Scientific Research Applications
Jak-stat-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK-STAT inhibition on cell signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with JAK-STAT dysregulation, such as cancers and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK-STAT pathway
Mechanism of Action
Jak-stat-IN-1 exerts its effects by specifically inhibiting the activity of Janus kinases, which are key components of the JAK-STAT pathway. By binding to the active site of these kinases, this compound prevents their phosphorylation and subsequent activation of STAT proteins. This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A JAK1/2 inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for treating rheumatoid arthritis
Uniqueness
Jak-stat-IN-1 is unique due to its specific inhibitory profile and potency against certain JAK isoforms. This specificity allows for targeted modulation of the JAK-STAT pathway with potentially fewer off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[[5-methyl-2-(3,4,5-trimethylanilino)pyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H21N5O2/c1-11-7-16(8-12(2)14(11)4)24-20-22-10-13(3)19(26-20)23-15-5-6-18-17(9-15)25-21(27)28-18/h5-10H,1-4H3,(H,25,27)(H2,22,23,24,26) |
InChI Key |
OQGHGKFTKWEBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.